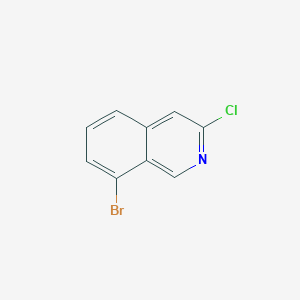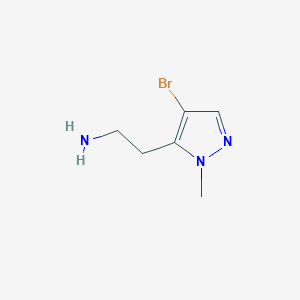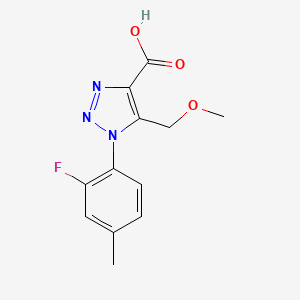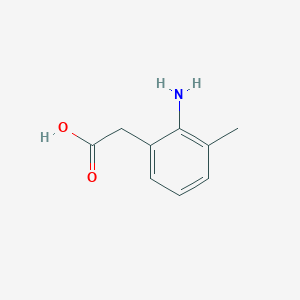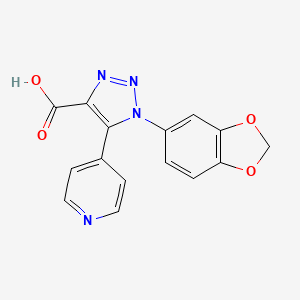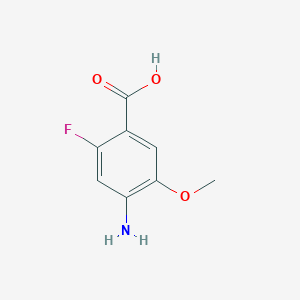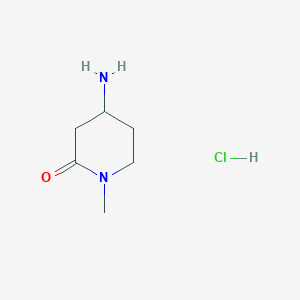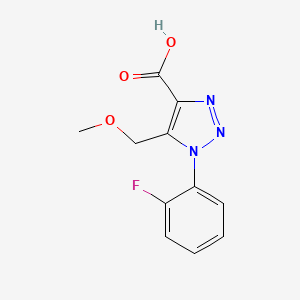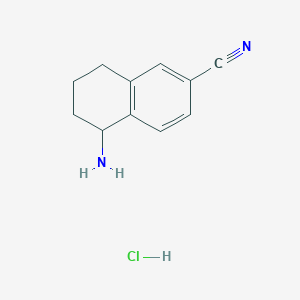
4-Chloro-2-(chloromethyl)-1-iodobenzene
Descripción general
Descripción
“4-Chloro-2-(chloromethyl)-1-iodobenzene” is a compound that likely contains a benzene ring with chlorine, iodine, and a chloromethyl group attached .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(chloromethyl)-1-iodobenzene” are not available, similar compounds are often synthesized through halogenation, a common method for introducing halogens to a molecule .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(chloromethyl)-1-iodobenzene” would likely involve a benzene ring with chlorine, iodine, and a chloromethyl group attached .Chemical Reactions Analysis
The compound might undergo E2 reactions, which are typically seen with secondary and tertiary alkyl halides .Aplicaciones Científicas De Investigación
Structural Determinants in Halotriaroylbenzenes
Research by Pigge, Vangala, and Swenson (2006) highlights the role of 4-chloro-2-(chloromethyl)-1-iodobenzene in structural studies. They discovered that C-X...O=C interactions are dominant in certain derivatives, illustrating the compound's utility in understanding halogen bonding in chemical structures (Pigge, Vangala, & Swenson, 2006).
Ozone Equivalent Reagent
A study by Ranganathan et al. (1985) demonstrates the compound's effectiveness as an ozone equivalent. They used 4-tbutyl iodoxybenzene, a derivative, for cleaving π bonds to carbonyl compounds, showcasing its potential in organic synthesis (Ranganathan, Ranganathan, & Singh, 1985).
Spectroscopy and Molecular Structure
Seth-Paul and Shino (1975) focused on the spectroscopic analysis of a related compound, 1-(chloromethyl)-4-fluorobenzene. Their work provides insights into the molecular structure and symmetry of chloromethylbenzene compounds, which could be extrapolated to 4-chloro-2-(chloromethyl)-1-iodobenzene (Seth-Paul & Shino, 1975).
Catalysis and Polymerisation
A paper by Hontis et al. (1999) explores the polymerisation mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, a compound similar to 4-chloro-2-(chloromethyl)-1-iodobenzene. This study is significant for understanding the catalytic properties and reactions involving chloromethylbenzene derivatives in polymer synthesis (Hontis, Van Der Borght, Vanderzande, & Gelan, 1999).
Halogenations and Ring-opening Reactions
Garve et al. (2014) demonstrated the use of iodobenzene dichloride, a related compound, in ring-opening and dichlorination of donor-acceptor cyclopropanes. This research provides valuable insights into the role of halobenzene derivatives in complex organic reactions (Garve, Barkawitz, Jones, & Werz, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various pesticides, dyes, and pharmaceuticals , suggesting that its targets could be enzymes or receptors involved in these pathways.
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that 4-Chloro-2-(chloromethyl)-1-iodobenzene might interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(chloromethyl)-1-iodobenzene . For instance, the presence of certain organic compounds in the environment could potentially influence its reactivity. Additionally, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and efficacy.
Propiedades
IUPAC Name |
4-chloro-2-(chloromethyl)-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFMOYGGBQQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-1-iodobenzene | |
CAS RN |
711017-73-1 | |
| Record name | 4-chloro-2-(chloromethyl)-1-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
